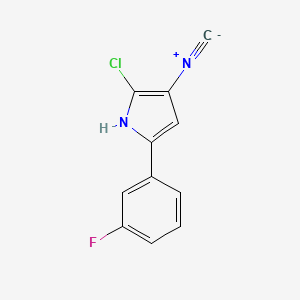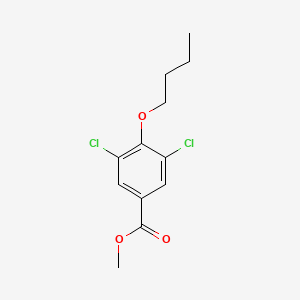
Fmoc-Tyr(3-N3)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(3-N3)-OH is a modified amino acid derivative used in peptide synthesis. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is replaced with an azide group (3-N3). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-N3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azide Group: The hydroxyl group on the phenyl ring of Fmoc-protected tyrosine is converted to an azide group. This can be done by first converting the hydroxyl group to a leaving group, such as a tosylate, and then substituting it with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are reacted with Fmoc chloride in industrial reactors.
Azide Introduction: The protected tyrosine is then subjected to azidation reactions using industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
Fmoc-Tyr(3-N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Azide Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Peptides: Formed by coupling the deprotected amino group with other amino acids or peptide fragments.
科学研究应用
Chemistry
Fmoc-Tyr(3-N3)-OH is used in the synthesis of peptides and peptidomimetics
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. The azide group can be used to attach drug molecules or imaging agents to peptides, improving their therapeutic efficacy and diagnostic capabilities.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s versatility in chemical reactions makes it valuable for the production of complex peptide-based therapeutics.
作用机制
The mechanism of action of Fmoc-Tyr(3-N3)-OH involves its incorporation into peptides and subsequent reactions of the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making this compound a valuable tool in chemical biology.
相似化合物的比较
Similar Compounds
Fmoc-Tyr(3-I)-OH: A similar compound where the hydroxyl group is replaced with an iodine atom.
Fmoc-Tyr(3-Br)-OH: A similar compound where the hydroxyl group is replaced with a bromine atom.
Fmoc-Tyr(3-Cl)-OH: A similar compound where the hydroxyl group is replaced with a chlorine atom.
Uniqueness
Fmoc-Tyr(3-N3)-OH is unique due to the presence of the azide group, which allows for bioorthogonal click chemistry reactions
属性
分子式 |
C24H20N4O5 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |
InChI 键 |
XRAZLYLBQWFQCZ-NRFANRHFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)

![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)









